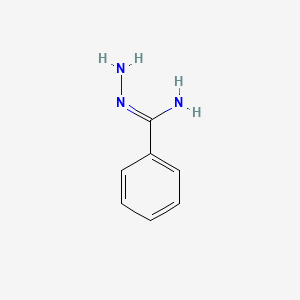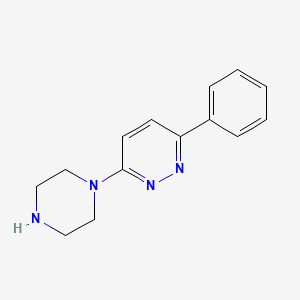
3-Phenyl-6-(piperazin-1-yl)pyridazine
Übersicht
Beschreibung
The compound "3-Phenyl-6-(piperazin-1-yl)pyridazine" is a structural motif found in various pharmacologically active molecules. The presence of a phenyl group attached to the pyridazine ring and a piperazine moiety suggests potential biological activity, as seen in several studies where similar structures have been synthesized and evaluated for their therapeutic effects.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with the formation of the core pyridazine ring followed by functionalization with various substituents. For instance, the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives has been reported, which are structurally similar and show anti-tubercular activity . Another study reports the synthesis of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines, which are structurally related and have shown anxiolytic activity .
Molecular Structure Analysis
The molecular structure of compounds similar to "3-Phenyl-6-(piperazin-1-yl)pyridazine" often includes a pyridazine core, which is a six-membered heterocyclic ring containing two nitrogen atoms. The piperazine ring is a six-membered heterocyclic containing two nitrogen atoms at opposite positions, which is known to be a versatile moiety in medicinal chemistry due to its ability to interact with biological targets .
Chemical Reactions Analysis
Compounds with a piperazine moiety can undergo various chemical reactions, particularly at the nitrogen atoms, which can be alkylated, acylated, or sulfonated to yield a wide range of derivatives with different biological activities. For example, the synthesis of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines has been optimized to yield compounds with CNS penetration and muscarinic antagonist activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-Phenyl-6-(piperazin-1-yl)pyridazine" derivatives would be influenced by the presence of the phenyl and piperazine groups. These groups can affect the lipophilicity, solubility, and overall pharmacokinetic profile of the compounds. For instance, the genotoxicity of a related compound, 4-(piperazin-1-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazine, was investigated, and the piperazine moiety was found to be involved in metabolic bioactivation leading to genotoxicity . This highlights the importance of understanding the metabolic pathways of such compounds to mitigate potential risks.
Wissenschaftliche Forschungsanwendungen
1. Anticancer Applications
3-Phenyl-6-(piperazin-1-yl)pyridazine derivatives have been studied for their potential as anticancer agents. Murty et al. (2011) synthesized a series of derivatives that showed cytotoxicity against various human cancer cell lines, including cervical, breast, colon, skin, and lung cancers. These compounds displayed good to moderate activity, especially against HCT116 and HeLa cell lines, suggesting their potential in cancer treatment (Murty et al., 2011).
2. Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of pyridazine derivatives, including those with the 3-Phenyl-6-(piperazin-1-yl) structure, have been explored. For instance, Shamroukh et al. (2013) developed novel β-enaminonitrile derivatives of 1-(6-phenyl-pyridazin-3-yl)-pyrazole, which demonstrated significant antimicrobial activity, surpassing some known drugs (Shamroukh et al., 2013).
3. CNS and Antioxidant Properties
Compounds with a 3-Phenyl-6-(piperazin-1-yl)pyridazine structure have shown potential in treating central nervous system (CNS) disorders. Malinka et al. (2002) developed derivatives possessing this structure and found them to exhibit analgesic action in mice models. Additionally, some of these compounds demonstrated moderate antioxidant properties (Malinka et al., 2002).
4. Anti-Diabetic Potential
The anti-diabetic potential of triazolo-pyridazine-6-yl-substituted piperazines, a category that includes 3-Phenyl-6-(piperazin-1-yl)pyridazine, has been investigated. Bindu et al. (2019) synthesized a family of these compounds and evaluated their Dipeptidyl peptidase-4 (DPP-4) inhibition potential. The study suggested their possible development as anti-diabetic medications (Bindu et al., 2019).
Zukünftige Richtungen
The future directions for research on 3-Phenyl-6-(piperazin-1-yl)pyridazine and similar compounds could involve further exploration of their potential therapeutic effects, as well as the development of new synthesis methods . Additionally, more detailed studies on their physical and chemical properties could also be beneficial.
Eigenschaften
IUPAC Name |
3-phenyl-6-piperazin-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-2-4-12(5-3-1)13-6-7-14(17-16-13)18-10-8-15-9-11-18/h1-7,15H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQDWXKOJGHXCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433827 | |
| Record name | 3-Phenyl-6-(piperazin-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-6-(piperazin-1-yl)pyridazine | |
CAS RN |
50693-75-9 | |
| Record name | 3-Phenyl-6-(piperazin-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

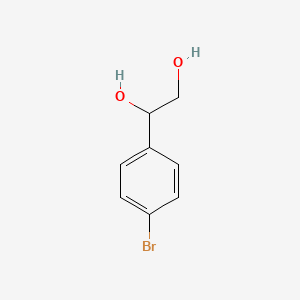
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1279179.png)
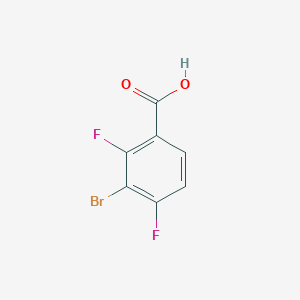
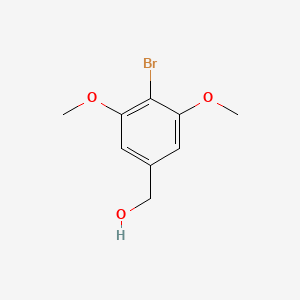
![Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B1279192.png)
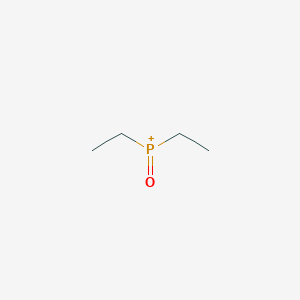
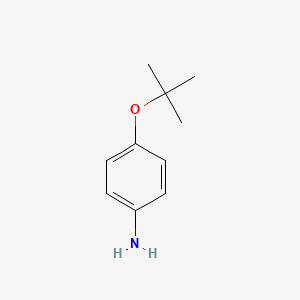
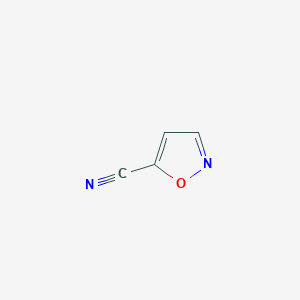
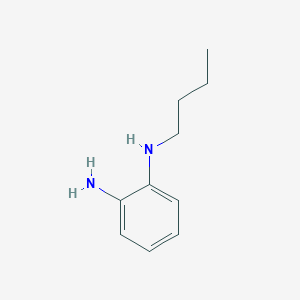
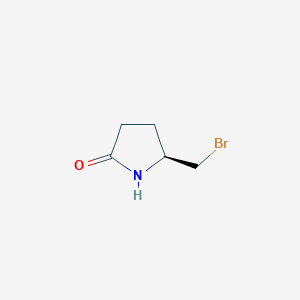
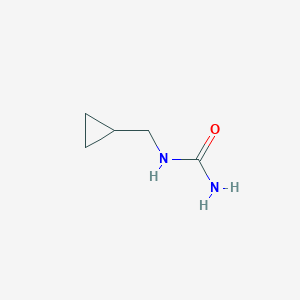
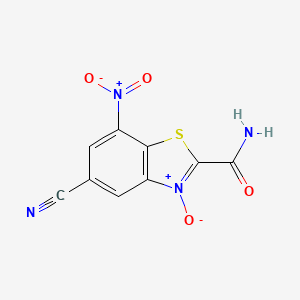
![1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride](/img/structure/B1279213.png)
